Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride
Overview
Description
Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride is a chemical compound belonging to the class of amino acids. It is characterized by its white to off-white crystalline powder form and its solubility in water. This compound is used as a reagent in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride involves several steps. One common method includes the reaction of ethyl 3-aminocyclobutanecarboxylate with methyl iodide under specific conditions to introduce the methyl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or water. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride can be compared with other similar compounds, such as:
Aziridines: These compounds are also used as building blocks in organic synthesis but have different reactivity and properties.
Azetidines: Similar to aziridines, azetidines are nitrogen analogs and have unique chemical behaviors.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is used as a coupling agent in peptide synthesis and has different applications compared to this compound.
The uniqueness of this compound lies in its specific structure and reactivity, making it valuable for certain synthetic and research applications.
Properties
IUPAC Name |
ethyl 3-amino-1-methylcyclobutane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-11-7(10)8(2)4-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMZLCYSKLNGPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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